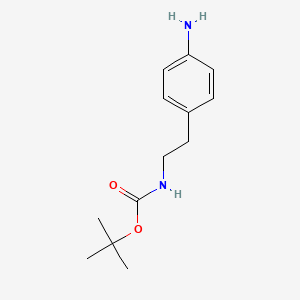

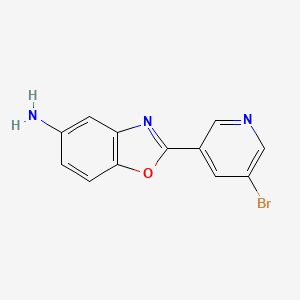

2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine” is a synthetic chemical compound . It is known for its ability to bind to specific receptors in the body, which makes it a valuable tool for studying the mechanisms of various biological processes.

Synthesis Analysis

The synthesis pathway for “2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine” involves the reaction of 5-bromopyridin-3-amine with ethyl acetate in the presence of a coupling agent. This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular structure of “2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine” can be found in various databases .

Chemical Reactions Analysis

“2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine” has been used in various chemical reactions. For example, it has been used in the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp . It has also been used in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine” can be found in various databases .

Applications De Recherche Scientifique

Application in Diabetes Mellitus Treatment

Scientific Field

Medicinal Chemistry

Summary of the Application

A series of eighteen novel pyrimidine-based thiourea compounds, which include a structure similar to “2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine”, have been synthesized and investigated for their potential in treating type II diabetes mellitus .

Methods of Application

The synthesis of these compounds involves the condensation between 4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-amine and substituted phenyl isothiocyanates .

Results or Outcomes

These compounds have shown promising results in inhibiting α-glucosidase, an enzyme that plays a crucial role in treating type II diabetes mellitus. Some compounds delivered better inhibition than the reference compound acarbose .

Application in Suzuki Cross-Coupling Reaction

Scientific Field

Organic Chemistry

Summary of the Application

The Suzuki cross-coupling reaction is a type of chemical reaction, where the carbon atoms of two organic molecules are joined together with the aid of a palladium catalyst. In a study, a series of novel pyridine derivatives were synthesized using this reaction .

Methods of Application

The synthesis of these compounds involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

Results or Outcomes

The compounds were synthesized in moderate to good yield. Density functional theory (DFT) studies were carried out for these compounds, which described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .

Application in Biological Activities

Scientific Field

Biological Research

Summary of the Application

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Methods of Application

The synthesis of these compounds involves the reaction of acetophenone and 5-bromo-3-pyridincarboxyaldehyde in ethanol, with 50% KOH added at 0°C .

Results or Outcomes

The compounds showed potential biological activities, which could be beneficial for various applications, including drug discovery and synthesis .

Safety And Hazards

Propriétés

IUPAC Name |

2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3O/c13-8-3-7(5-15-6-8)12-16-10-4-9(14)1-2-11(10)17-12/h1-6H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYSMLIWRDOTOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)C3=CC(=CN=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339441 |

Source

|

| Record name | 2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine | |

CAS RN |

696632-95-8 |

Source

|

| Record name | 2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Bis[(dimethylamino)methyl]cyclopentanone](/img/structure/B1268235.png)

![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)